molecular formula C21H13N3O3 B11114797 3-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}benzoic acid

3-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}benzoic acid

Cat. No.: B11114797
M. Wt: 355.3 g/mol
InChI Key: FULNFOCEYITKTH-RVDMUPIBSA-N
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Description

3-{5-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-2-CYANOVINYL]-2-FURYL}BENZOIC ACID is a complex organic compound that features a benzimidazole moiety, a furan ring, and a benzoic acid group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring. Common reagents include sodium borohydride for reduction and bromine for substitution reactions. .

Scientific Research Applications

3-{5-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-2-CYANOVINYL]-2-FURYL}BENZOIC ACID has several applications:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The benzimidazole moiety can bind to nucleic acids and proteins, disrupting their normal function. This interaction is crucial for its antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives like 2-(1-HYDROXYETHYL)BENZIMIDAZOLE and 1-(1H-BENZIMIDAZOL-2-YL)ETHANOL. These compounds share the benzimidazole core but differ in their substituents, which can significantly affect their biological activities and applications .

Properties

Molecular Formula

C21H13N3O3

Molecular Weight

355.3 g/mol

IUPAC Name

3-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C21H13N3O3/c22-12-15(20-23-17-6-1-2-7-18(17)24-20)11-16-8-9-19(27-16)13-4-3-5-14(10-13)21(25)26/h1-11H,(H,23,24)(H,25,26)/b15-11+

InChI Key

FULNFOCEYITKTH-RVDMUPIBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)C#N

Origin of Product

United States

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